N-(cyclohex-1-en-1-yl)formamide

Solid-phase synthesis Automated chemistry Isocyanide precursor stability

Generating 1-cyclohexenyl isocyanide directly is hindered by its malodorous, hazardous nature. N-(cyclohex-1-en-1-yl)formamide (CAS 40652-40-2) solves this as a bench-stable crystalline solid (mp 58-63°C), enabling precise weighing and automated solid-phase workflows. • Dehydrates to convertible isocyanide in ~94% yield under microwave conditions • Enables post-Ugi acid-catalyzed conversion to acids, esters, and thioesters • ≥98% purity minimizes side reactions in multi-component syntheses

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 40652-40-2
Cat. No. B1364924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohex-1-en-1-yl)formamide
CAS40652-40-2
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)NC=O
InChIInChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H,8,9)
InChIKeyPMOWTTQUPBFWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(cyclohex-1-en-1-yl)formamide: Enamide Precursor for Convertible Isocyanide Chemistry


N-(cyclohex-1-en-1-yl)formamide (CAS 40652-40-2) is a formamide-substituted cyclohexene derivative with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol [1]. This compound is a stable, crystalline solid (melting point 58–63°C) that serves as the immediate precursor to 1-cyclohexenyl isocyanide—a 'convertible' isocyanide widely employed in Ugi four-component condensation (4CC) reactions for post-condensation diversification [2]. Unlike the free isocyanide, which is malodorous and requires careful handling, this formamide provides a bench-stable, non-hazardous storage form .

Bench-stable solid precursor for convertible isocyanide chemistry
Crystalline form compatible with automated solid-phase weighing
Eliminates direct handling of malodorous free isocyanide

Structural Uniqueness vs. Generic Formamide Substitutes


Generic substitution of N-(cyclohex-1-en-1-yl)formamide with other N-substituted formamides or alternative isocyanide precursors is not feasible for applications requiring post-condensation diversification. The embedded cyclohexenyl moiety is essential for generating 1-cyclohexenyl isocyanide, which uniquely enables acid-catalyzed conversion of Ugi adducts to carboxylic acids, esters, and thioesters—a 'convertible' functionality absent in saturated analogs such as cyclohexyl isocyanide derived from N-cyclohexylformamide [1][2]. Furthermore, liquid formamide alternatives (e.g., N-(1-pentyl)formamide, mp −58.6°C) lack the crystalline stability and ease of handling that make N-(cyclohex-1-en-1-yl)formamide suitable for automated solid-phase synthesis workflows . Simply put, substituting this compound forfeits the core synthetic advantage: the ability to generate a convertible isocyanide from a bench-stable solid precursor.

Target compound Convertible isocyanide functionality via cyclohexenyl moiety
Alternative risk Saturated cyclohexyl analogs lack post-condensation conversion
Target compound Crystalline solid with mp 58–63°C for reliable weighing
Alternative risk Liquid formamides (e.g., N-pentyl) reduce automation compatibility
Target compound High-purity grades (≥98%) minimize pre-reaction purification
Alternative risk Generic formamides often supplied at lower, variable purity

Quantitative Differentiation vs. Alternative Precursors


Solid-State Stability vs. Liquid Formamide Precursors

N-(cyclohex-1-en-1-yl)formamide is a stable, crystalline solid with a melting point of 58–63°C , enabling precise weighing and long-term storage at 2–8°C . In contrast, N-(1-pentyl)formamide—a representative aliphatic formamide used as an alternative isocyanide precursor—is a liquid at room temperature (mp −58.6°C) and requires storage at ambient temperature with lower purity retention (typically 90% vs. ≥98% for the target compound ). The crystalline form directly facilitates solid-phase synthesis automation, reduces hygroscopic degradation, and minimizes volatile handling issues encountered with liquid formamides.

Solid-state stability
Data to verify
Crystalline solid, mp 58–63°C vs. liquid N-(1-pentyl)formamide, mp −58.6°C
Difference >115°C; target remains solid at room temperature
Supports automated solid-phase synthesis workflows
Vendor-specification data; review for batch-specific handling
Solid-phase synthesis Automated chemistry Isocyanide precursor stability

Isocyanide Conversion Yield: Microwave Dehydration

Dehydration of N-(cyclohex-1-en-1-yl)formamide to 1-cyclohexenyl isocyanide proceeds with a reported yield of approximately 94% under microwave-assisted conditions [1][2]. This yield is comparable to or exceeds that reported for dehydration of N-cyclohexylformamide to cyclohexyl isocyanide (typical yields 70–85% under conventional heating) [3], yet the resulting 1-cyclohexenyl isocyanide offers the additional 'convertible' functionality not available from the saturated analog [4]. The high conversion efficiency ensures minimal waste of the precursor compound, which directly impacts procurement cost calculations for large-scale combinatorial library synthesis.

Conversion yield
Reported
~94% microwave yield
+9–24 pp vs. cyclohexyl isocyanide (70–85%)
Higher conversion efficiency may reduce procurement cost per mole
Microwave conditions; literature-reported; class-level inference
Isocyanide synthesis Microwave-assisted chemistry Ugi reaction precursors

Commercial Purity vs. Alternative Formamides

Commercially available N-(cyclohex-1-en-1-yl)formamide is routinely supplied with purity specifications of ≥98.0% (GC) from major vendors , with alternative suppliers offering 95–97% grades . In comparison, N-(1-pentyl)formamide—a liquid alternative used in similar isocyanide precursor applications—is typically supplied at only 90% purity , and N-cyclohexylformamide is not routinely available in commercial quantities with defined purity specifications . The higher baseline purity of the target compound reduces the need for pre-reaction purification, thereby improving overall synthetic efficiency and yield reproducibility in multi-step sequences.

Commercial purity
Data to verify
≥98.0% (GC) typical
+8 pp vs. N-(1-pentyl)formamide (90%)
Reduces pre-reaction purification steps and solvent use
Vendor-reported specifications; verify lot-specific COA
Chemical purity Quality control Procurement specifications

Procurement and Application Scenarios


Solid-Phase Combinatorial Library Synthesis

N-(cyclohex-1-en-1-yl)formamide is the preferred precursor for generating 1-cyclohexenyl isocyanide on solid support [1]. The crystalline solid form enables precise weighing for automated resin loading, while the high-purity grade (≥98%) minimizes side reactions during Ugi 4CC. Post-condensation acid treatment of the cyclohexenamide adduct yields carboxylic acids, esters, or thioesters without cleavage from the resin—a 'convertible' advantage not available with saturated isocyanides [2]. This scenario is optimal for medicinal chemistry groups synthesizing diverse compound libraries for high-throughput screening.

Flow Chemistry and Microwave Isocyanide Generation

The ~94% dehydration yield of N-(cyclohex-1-en-1-yl)formamide to 1-cyclohexenyl isocyanide under microwave conditions [3] makes it suitable for integration into continuous flow/microreactor systems [4]. The high conversion efficiency reduces precursor waste and minimizes exposure to malodorous isocyanide, addressing both cost and safety concerns. This scenario is particularly relevant for process R&D laboratories seeking to scale multi-component reactions while maintaining green chemistry principles.

PNA Monomer Synthesis via Convertible Isocyanide

The convertible isocyanide derived from N-(cyclohex-1-en-1-yl)formamide has been employed in the synthesis of PNA monomers via Ugi 4CC followed by acid hydrolysis [5]. The crystalline precursor's bench stability and high purity ensure reproducible monomer quality, critical for subsequent oligomerization and biological evaluation. This scenario is relevant for procurement by academic and industrial groups working on antisense therapeutics and molecular diagnostics.

SAR Studies with Post-Condensation Diversification

In SAR campaigns, the ability to convert a single Ugi adduct into multiple functional groups (acids, esters, amides) from a common intermediate is a powerful diversification strategy [2]. N-(cyclohex-1-en-1-yl)formamide provides the stable, high-purity starting material necessary for reproducible generation of the key 1-cyclohexenyl isocyanide. Procuring this compound in bulk (>100 g) supports extended SAR programs without batch-to-batch variability concerns.

Application
Selection Property
Validation Focus
Solid-phase library synthesis
Convertible isocyanide from bench-stable solid
Post-condensation diversification without resin cleavage
Flow/microwave isocyanide generation
Reported high dehydration yield
Process scalability and green chemistry fit
PNA monomer synthesis
Crystalline precursor purity and stability
Monomer quality for oligomerization studies
SAR programs with diversification
Bulk procurement with high purity grade
Batch-to-batch consistency and long-term stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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